molecular formula C21H14ClF3N4S B4740303 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide

4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide

Cat. No.: B4740303
M. Wt: 446.9 g/mol
InChI Key: KANHQGXCSSLFIC-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and pyridinyl groups. The trifluoromethylbenzyl sulfide moiety is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole: Lacks the trifluoromethylbenzyl sulfide moiety.

    4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl benzyl sulfide: Similar structure but without the trifluoromethyl group.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N4S/c22-17-4-6-18(7-5-17)29-19(15-8-10-26-11-9-15)27-28-20(29)30-13-14-2-1-3-16(12-14)21(23,24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANHQGXCSSLFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide
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4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide
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4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide
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4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide
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4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide
Reactant of Route 6
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4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide

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